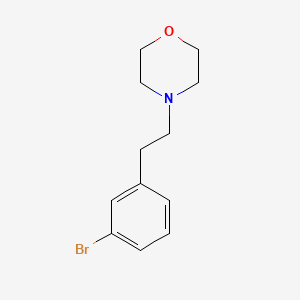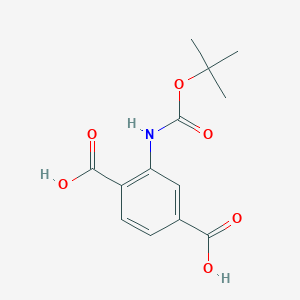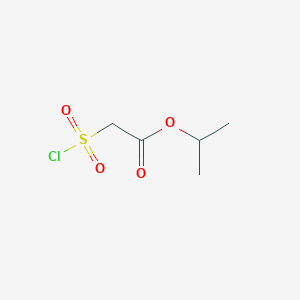![molecular formula C13H12NNaO2S B1290567 Acétate de sodium [2-(4-éthylphényl)-1,3-thiazol-4-yl] CAS No. 1015533-53-5](/img/structure/B1290567.png)
Acétate de sodium [2-(4-éthylphényl)-1,3-thiazol-4-yl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate is a chemical compound with the molecular formula C13H12NNaO2S and a molecular weight of 269.3 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound also features an ethyl-substituted phenyl group, which contributes to its unique chemical properties .
Applications De Recherche Scientifique
Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to produce the thiazole ring. The final step involves the reaction of the thiazole derivative with sodium chloroacetate to yield the desired sodium salt .
Industrial Production Methods
Industrial production of sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Mécanisme D'action
The mechanism of action of sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring plays a crucial role in this interaction due to its ability to form stable complexes with metal ions and other biomolecules .
Comparaison Avec Des Composés Similaires
Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate can be compared with other thiazole-containing compounds such as:
- Sodium [2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate
- Sodium [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
- Sodium [2-(4-bromophenyl)-1,3-thiazol-4-yl]acetate
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can significantly affect their chemical properties and biological activities. Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets .
Propriétés
IUPAC Name |
sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S.Na/c1-2-9-3-5-10(6-4-9)13-14-11(8-17-13)7-12(15)16;/h3-6,8H,2,7H2,1H3,(H,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZAWWRYSYPFCI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NNaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)







